molecular formula C10H10Cl2N2 B1427414 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride CAS No. 493038-58-7

5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride

Cat. No. B1427414
M. Wt: 229.1 g/mol
InChI Key: ULCGTEABPZOFFH-UHFFFAOYSA-N
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Description

“5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with a phenyl group at the 3-position and a chloromethyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of “5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride” would be expected to feature a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. This ring is likely to be planar due to the sp2 hybridization of the atoms involved . The phenyl and chloromethyl groups are likely to project out from this plane .


Chemical Reactions Analysis

The chloromethyl group in “5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride” is a reactive functional group that can participate in a variety of chemical reactions. For example, it can undergo nucleophilic substitution reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride” would be expected to be influenced by its functional groups. For example, the presence of the chloromethyl group could make the compound more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

A foundational aspect of the research involving 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride is its role in synthesizing pyrazole derivatives with functionalized substituents. Grotjahn et al. (2002) outlined a methodology for synthesizing pyrazoles featuring a functionalized side chain attached to carbon 3 and varying substituents attached to carbon 5. This process involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. The resulting compounds serve as precursors for further functionalization and have applications in developing ligands due to their unique structural properties, which facilitate hydrogen bonding and potential catalytic activities (Grotjahn et al., 2002).

Microwave-Assisted Synthesis

Martins et al. (2003) reported the microwave-assisted synthesis of 5-trichloromethyl substituted 1-phenyl-1H-pyrazoles and 1,2-dimethylpyrazolium chlorides, showcasing an environmentally benign methodology that significantly reduces reaction times and improves yield. This technique highlights the adaptability of 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride in synthesizing complex molecules under sustainable conditions, opening avenues for rapid and efficient synthesis of pyrazole-based compounds with potential applications in various fields of chemistry and materials science (Martins et al., 2003).

Application in Corrosion Inhibition

Another intriguing application of derivatives synthesized from 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride is in the field of corrosion inhibition. Mahmoud (2005) investigated the corrosion inhibiting behavior of pyrazole derivatives for a copper-iron alloy in hydrochloric acid solution. This study demonstrates that these compounds exhibit high inhibition efficiency, suggesting their potential use as corrosion inhibitors in industrial applications. Such inhibitors can protect metals and alloys from corrosive environments, extending the lifespan of materials used in construction, manufacturing, and other sectors (Mahmoud, 2005).

Future Directions

The future research directions for “5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGTEABPZOFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride

CAS RN

493038-58-7
Record name 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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